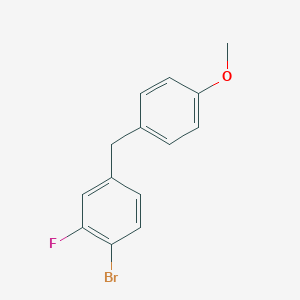

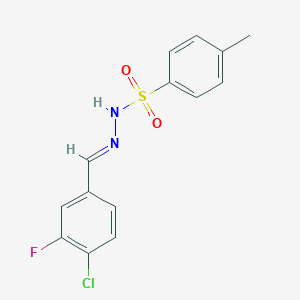

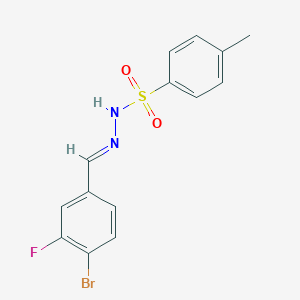

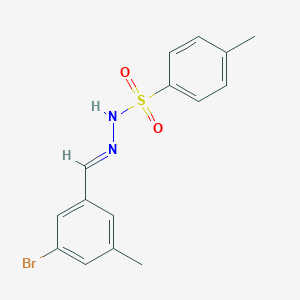

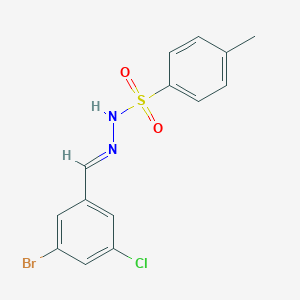

N'-(3-Bromo-5-chlorobenzylidene)-4-methylbenzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new colorimetric chemosensor, N’-[(E)-3-Bromo-5-Chloro-2-hydroxybenzidene]-4-hydroxybenzohydrazide, containing OH and NH groups as binding sites, has been synthesized and characterized by spectral UV, IR, NMR, and ESR .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the molecule of the title compound, C14H10BrClN2O3, is planar and shows a trans configuration with respect to the C=N double bond .Scientific Research Applications

Spectroscopic and Computational Studies

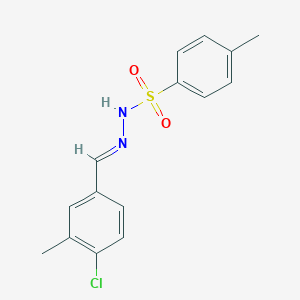

A study on a similar compound, (E)-N′-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide (CBMBSH), explored its molecular electronic structural characteristics and third-order nonlinear properties. This work involved spectroscopic and DFT-based computational studies to understand its potential in nonlinear optical applications. The crystal's intramolecular interactions and hydrogen bonds were confirmed through vibrational spectroscopic and DFT methods. The nonlinear absorption and optical limiting properties were evaluated using the Z-scan method, indicating potential applications in the nonlinear electro-optic field (Sasikala et al., 2017).

Antimicrobial Evaluation

Another research focus is on the antimicrobial properties of derivatives of 4-methylbenzenesulfonohydrazide. Compounds synthesized from this chemical showed antimycobacterial, antibacterial, and antifungal activities. The study implies the potential of these derivatives in combating various pathogens, suggesting a broad spectrum of activity that could be relevant for designing new antimicrobial agents (Ghiya & Joshi, 2016).

Bioactive Schiff Base Compounds

Research on Schiff base compounds derived from sulfonohydrazide derivatives demonstrated significant biological activities, including antibacterial, antifungal, antioxidant, and cytotoxic effects. These compounds also showed promising interactions with salmon sperm DNA, indicating potential applications in biomedicine and pharmaceuticals (Sirajuddin et al., 2013).

Nonlinear Optical Investigations

Another study on N’-[(E)-(4-bromophenyl)(phenyl)methylidene]–4-methylbenzenesulfonohydrazide highlighted its potential in nonlinear optical applications. The crystal structure and third-order nonlinear optical properties were investigated, indicating the material's suitability for use in the nonlinear electro-optic field. This opens avenues for its application in devices that require materials with significant nonlinear optical properties (Ahamed et al., 2018).

properties

IUPAC Name |

N-[(E)-(3-bromo-5-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClN2O2S/c1-10-2-4-14(5-3-10)21(19,20)18-17-9-11-6-12(15)8-13(16)7-11/h2-9,18H,1H3/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNXAZZURFNLBA-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC(=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC(=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(3-Bromo-5-chlorobenzylidene)-4-methylbenzenesulfonohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.